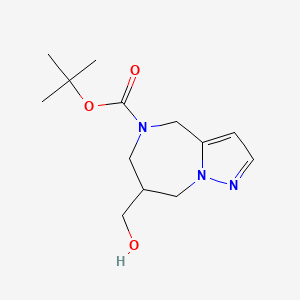

7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester

Beschreibung

This compound is a bicyclic heterocyclic molecule featuring a fused triaza-azulene core. The tert-butyl ester group at the 5-position enhances steric protection of the carboxylic acid moiety, making it a stable intermediate for synthetic applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

tert-butyl 7-(hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-6-10(9-17)7-16-11(8-15)4-5-14-16/h4-5,10,17H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKGPQPJSNUNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure

The compound is characterized by a complex structure that includes a triaza-azulene core. Its molecular formula is with a molecular weight of approximately 282.3 g/mol. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of triaza-azulenes exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 7-hydroxymethyl derivatives have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study reported that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| PC-3 (Prostate Cancer) | 20 µM |

The biological activity of this compound appears to be mediated through multiple pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleotide synthesis.

- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity.

Case Study 2: Anticancer Screening

A comprehensive screening using various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed the induction of apoptosis as evidenced by increased Annexin V staining.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A critical challenge in comparing this compound lies in the scarcity of directly analogous structures in published literature. However, general comparisons can be drawn based on structural motifs and functional groups:

2.1. Structural Analogues

- Triaza-azulene derivatives: Compounds like 7-methyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid ethyl ester share the triaza-azulene core but lack the hydroxymethyl group.

- Bicyclic tert-butyl esters: 8-O-Acetylshanzhiside methyl ester (synonym provided in ) is structurally distinct, belonging to the cyclopenta[c]pyran class with acetyloxy and glycosidic substituents. Unlike the triaza-azulene compound, it is derived from iridoid glycosides and is primarily used as a reference standard or synthetic precursor in natural product research .

2.2. Functional Group Analysis

| Property | 7-Hydroxymethyl-triaza-azulene tert-butyl ester | 8-O-Acetylshanzhiside methyl ester |

|---|---|---|

| Core Structure | Triaza-azulene bicyclic system | Cyclopenta[c]pyran fused ring |

| Key Substituents | Hydroxymethyl, tert-butyl ester | Acetyloxy, glycosidic oxy group |

| Applications | Medicinal chemistry intermediates | Pharmacological reference standards |

| Reactivity | High (due to hydroxymethyl) | Moderate (acetyloxy hydrolysis-prone) |

Research Findings and Limitations

- Synthetic Challenges : The triaza-azulene core requires multi-step synthesis under inert conditions, whereas cyclopenta[c]pyran derivatives like 8-O-acetylshanzhiside are often isolated from natural sources (e.g., Lamiophlomis rotata) .

- Biological Activity: No direct pharmacological data are available for the triaza-azulene compound, but related azulene derivatives show promise in targeting inflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.